molecular formula C13H10ClNO3 B6391934 2-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95% CAS No. 1262006-94-9

2-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%

Cat. No. B6391934
CAS RN: 1262006-94-9
M. Wt: 263.67 g/mol
InChI Key: ZEXFKZUMSKKCOY-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)isonicotinic acid, or 2-CMPI, is an organic compound that has seen increasing use in scientific research. It is a derivative of isonicotinic acid, which is a compound found naturally in the human body that has been used for centuries in traditional Chinese medicine. 2-CMPI has been synthesized in the laboratory and is now used in a variety of scientific applications.

Scientific Research Applications

2-CMPI has been used in a variety of scientific research applications. It has been used as a tool to study the effects of various drugs on the human body. It has also been used to study the effects of various toxins on the human body. It has also been used to study the mechanisms of action of various drugs, as well as their biochemical and physiological effects.

Mechanism of Action

2-CMPI is thought to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine can lead to a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
2-CMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of acetylcholine in the body, which can lead to increased alertness, improved cognitive function, and increased muscle strength. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-CMPI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic and non-irritating, making it safe for use in laboratory experiments. However, it does have some limitations. It is not very soluble in organic solvents, making it difficult to use in some laboratory experiments. In addition, it is not very stable in acidic or basic solutions, making it difficult to use in some experiments.

Future Directions

2-CMPI has a variety of potential future applications. It could be used to develop new drugs to treat diseases such as Alzheimer’s and Parkinson’s. It could also be used to develop new treatments for neurological disorders. In addition, it could be used to develop new treatments for inflammatory and autoimmune diseases. Finally, it could be used to develop new treatments for cancer.

Synthesis Methods

2-CMPI is synthesized using a reaction between 2-chloro-5-methoxyphenol and isonicotinic acid. This reaction yields a product that is 95% pure. The reaction is conducted in an aqueous solution at a temperature of 80°C. The reaction is complete within two hours, and the product is purified by recrystallization.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-9-2-3-11(14)10(7-9)12-6-8(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXFKZUMSKKCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687915
Record name 2-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-94-9
Record name 2-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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